REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([OH:14])=[O:13])=[CH:7]2.S(Cl)(Cl)=O.[CH3:19]O>>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]([O:14][CH3:19])=[O:13])=[CH:7]2
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Name
|
|
Quantity
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17.33 g
|
Type
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reactant
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Smiles
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BrC1=C2C=CC(=CC2=CC=C1)C(=O)O
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Name
|
|
Quantity
|
250 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.84 mL
|
Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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resulting in a pale yellow mixture
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3¼ hours
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Type
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CONCENTRATION
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Details
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The resulting yellow solution was concentrated in vacuo to 137.4 g of solution
|
Type
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CUSTOM
|
Details
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then placed in the freezer overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The resulting thick mixture was filtered
|
Type
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WASH
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Details
|
the solid was washed with 100 mL of cold MeOH
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Type
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CUSTOM
|
Details
|
The solid was dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=CC2=CC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.39 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |